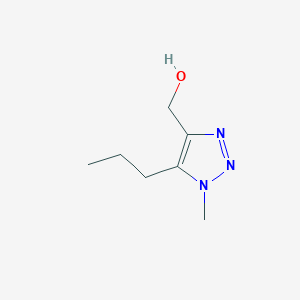

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol

Description

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative characterized by a methyl group at the 1-position and a propyl chain at the 5-position of the triazole ring, with a hydroxymethyl substituent at the 4-position. Triazoles are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in functionalization .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

(1-methyl-5-propyltriazol-4-yl)methanol |

InChI |

InChI=1S/C7H13N3O/c1-3-4-7-6(5-11)8-9-10(7)2/h11H,3-5H2,1-2H3 |

InChI Key |

YESHPUYVFNDBAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=NN1C)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol generally follows a two-stage approach:

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition (click chemistry)

- Introduction of the hydroxymethyl group at the 4-position through hydroxymethylation or functional group transformation

Formation of the 1,2,3-Triazole Core

The most widely accepted method to construct the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves:

- Reacting a terminal alkyne bearing the propyl substituent at the 1-position with an organic azide containing the methyl substituent.

- The Cu(I) catalyst promotes regioselective cycloaddition to yield the 1,4-disubstituted 1,2,3-triazole ring.

This method is favored for its high regioselectivity, mild reaction conditions, and good yields. The reaction is typically conducted in polar solvents such as water, t-butanol, or mixtures thereof, at room temperature or slightly elevated temperatures.

Introduction of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) substituent at the 4-position can be introduced by:

- Hydroxymethylation of the triazole ring: Using formaldehyde or paraformaldehyde under basic or acidic conditions to add the hydroxymethyl group at the 4-position.

- Post-cycloaddition functionalization: Starting from a 4-halogenated triazole intermediate, nucleophilic substitution with formaldehyde or related reagents can install the hydroxymethyl group.

Alternative Synthetic Routes

- Mitsunobu Reaction: This method can be used to introduce the triazole ring onto a hydroxymethylated precursor by reacting alcohols with azides under Mitsunobu conditions.

- Conventional multi-step organic synthesis: Involves stepwise construction of the triazole ring and subsequent functional group manipulations to install the methyl, propyl, and hydroxymethyl groups.

Industrial Synthesis Considerations

Industrial scale synthesis optimizes:

- Catalyst loading and recycling (commonly copper catalysts)

- Reaction temperature and solvent choice for maximum yield and purity

- Use of continuous flow reactors for better control and scalability

- Purification methods such as crystallization, column chromatography, or preparative HPLC to ensure product purity

Reaction Conditions and Reagents

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Terminal alkyne, organic azide, Cu(I) catalyst | Room temp to 60°C, polar solvents | High regioselectivity, mild conditions |

| Hydroxymethylation | Formaldehyde or paraformaldehyde, base or acid catalyst | Mild heating, aqueous or alcoholic solvents | Introduces -CH2OH at 4-position |

| Alternative Functionalization | 4-Halogenated triazole intermediate, nucleophile (e.g., formaldehyde) | Variable, often reflux | Allows substitution at 4-position |

Analytical Characterization

-

- ^1H NMR signals for methanol protons typically appear at δ 4.5–5.0 ppm.

- Methyl and propyl substituents show characteristic aliphatic proton signals.

- ^13C NMR confirms carbon assignments of triazole ring and substituents.

Mass Spectrometry: Confirms molecular weight (~155.20 g/mol).

FT-IR Spectroscopy: Detects O-H stretch (~3200–3600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

X-ray Crystallography: When crystalline, provides 3D structure and hydrogen bonding details.

Comparative Analysis with Related Compounds

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Comments |

|---|---|---|---|---|

| (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol | Methyl (5), Propyl (1), Hydroxymethyl (4) | 155.20 | Not widely reported | Balanced lipophilicity and solubility |

| 1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | Benzyl (1), Hydroxymethyl (4) | ~190 | 76–78 | Higher molecular weight, aromatic substituent |

| 5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol | Methyl (5), Propyl (1), Hydroxymethyl (4) | 153.18 | Data varies | Similar structure, slight variation |

The propyl group at the 1-position increases lipophilicity compared to shorter alkyl chains, affecting solubility and reaction kinetics. The hydroxymethyl group enhances polarity and potential for further functionalization.

Summary of Key Research Findings

- The copper(I)-catalyzed azide-alkyne cycloaddition is the most efficient and selective method for synthesizing the triazole core with desired substituents.

- Hydroxymethylation at the 4-position can be achieved post-cycloaddition or via functionalized starting materials.

- Reaction optimization is crucial to minimize byproducts and maximize yield.

- Characterization by NMR, MS, and IR confirms the structural integrity of the product.

- Industrial synthesis may employ continuous flow methods and catalyst recycling for scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)aldehyde or (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Medicine

In medicine, (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the formulation of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Key Observations :

- The propyl chain balances lipophilicity and solubility, whereas 3-methylbutyl in increases hydrophobicity, which may affect membrane permeability in biological systems.

- Hydroxyl Group : The hydroxymethyl moiety in all three compounds improves water solubility, critical for pharmacokinetics in drug candidates .

Biological Activity

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, with the CAS number 1267324-99-1, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol based on current research findings.

The molecular formula of (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. The compound's structure features a triazole ring that is pivotal for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1267324-99-1 |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antibacterial properties. For instance, studies have shown that various triazolium salts demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Triazole derivatives typically exhibit MIC values ranging from less than 8 µM to over 250 µM depending on their structure and substituents. For example:

- Compound 1 showed MIC values of less than 8 µM against Gram-positive strains.

- Compound 2 had MIC values between 0.4–0.8 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and cell cycle arrest.

Case Study Findings:

In one study, a related triazole compound exhibited an IC50 value of 3.4 µM against HL-60 leukemia cell lines . Another study highlighted that certain triazolium salts had therapeutic indices significantly higher than those of conventional chemotherapeutics.

Structure–Activity Relationship

The biological activity of triazole compounds is influenced by their structural components:

- Lipophilicity vs Hydrophilicity: A balance between these properties can enhance antibacterial activity.

- Substituents on the Triazole Ring: Different functional groups can either enhance or diminish biological efficacy.

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing (1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence yield and purity? A: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Key parameters include:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction kinetics but may require reflux setups to prevent solvent evaporation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility and reaction rates .

- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating high-purity fractions, particularly when substituents (e.g., methyl, propyl groups) introduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.